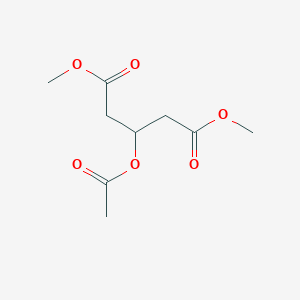
Dimethyl 3-(acetyloxy)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(acetyloxy)pentanedioate is an organic compound with the molecular formula C9H14O6 It is a diester derivative of pentanedioic acid, featuring an acetyloxy group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-(acetyloxy)pentanedioate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxyglutaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(acetyloxy)pentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-hydroxyglutaric acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-Hydroxyglutaric acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-(acetyloxy)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 3-(acetyloxy)pentanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-isobutylpentanedioate: Another diester derivative of pentanedioic acid with an isobutyl group at the third carbon position.
Dimethyl fumarate: A diester of fumaric acid, known for its use in the treatment of multiple sclerosis.
Uniqueness
Dimethyl 3-(acetyloxy)pentanedioate is unique due to its acetyloxy functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers different pathways for chemical modification and synthesis, making it valuable in various research and industrial contexts.
Properties
CAS No. |
90613-44-8 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
dimethyl 3-acetyloxypentanedioate |
InChI |
InChI=1S/C9H14O6/c1-6(10)15-7(4-8(11)13-2)5-9(12)14-3/h7H,4-5H2,1-3H3 |
InChI Key |
XAMRQWZJMJZDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


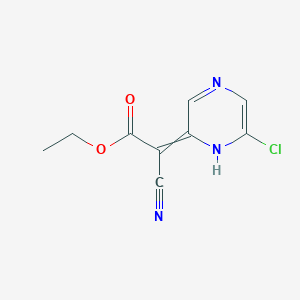
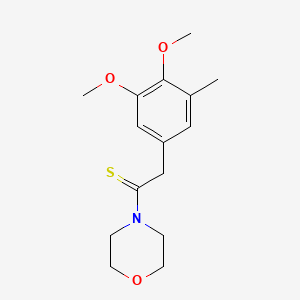
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)
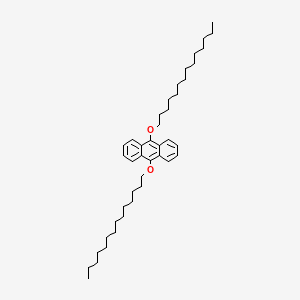
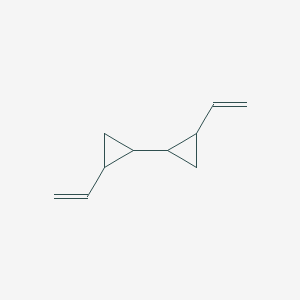
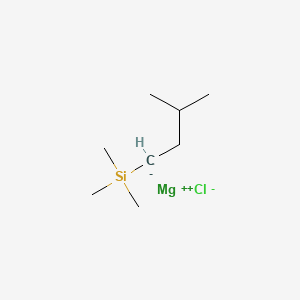
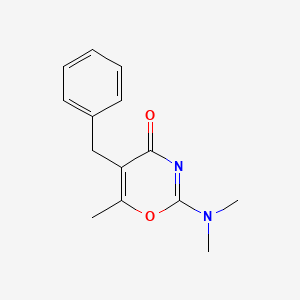
![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)
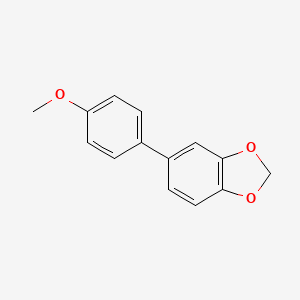
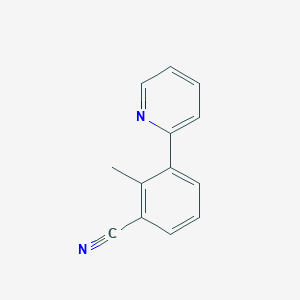
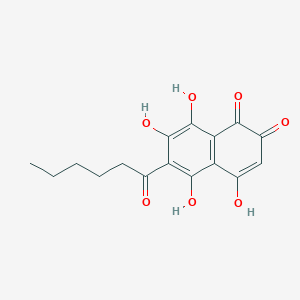
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
